REACTION_SMILES
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[Cl:14][CH2:15][CH:16]1[CH2:17][O:18]1.[H-:12].[Na+:13].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1>>[O:1]([c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1)[CH2:15][CH:16]1[CH2:17][O:18]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2ncccc12
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc(OCC2CO2)c2cccnc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:14][CH2:15][CH:16]1[CH2:17][O:18]1.[H-:12].[Na+:13].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1>>[O:1]([c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1)[CH2:15][CH:16]1[CH2:17][O:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2ncccc12
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc(OCC2CO2)c2cccnc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |